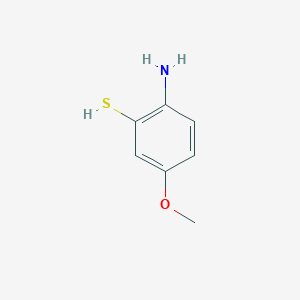

2-Amino-5-methoxybenzenethiol

説明

Significance in Organic Synthesis and Heterocyclic Chemistry

The presence of three different functional groups on the aromatic ring makes 2-amino-5-methoxybenzenethiol a particularly useful synthon in organic synthesis. The amino and thiol groups can participate in various cyclization reactions, leading to the formation of a wide array of heterocyclic compounds. These heterocyclic structures are of significant interest due to their presence in many biologically active molecules and functional materials.

One of the most notable applications of this compound is in the synthesis of phenothiazines. rsc.org Phenothiazines are a class of sulfur- and nitrogen-containing heterocyclic compounds with a tricyclic structure. The reaction of this compound with cyclohexanones provides a convenient, transition-metal-free method for constructing the phenothiazine (B1677639) core. rsc.org The methoxy (B1213986) group at the 5-position of the benzenethiol (B1682325) starting material ultimately resides at the 3-position of the resulting phenothiazine. This electron-donating group can influence the electronic properties and reactivity of the final molecule.

Role as a Precursor to Advanced Organic Molecules

Beyond its direct use in forming heterocyclic systems, this compound serves as a crucial precursor for more complex and advanced organic molecules. Its ability to undergo various chemical modifications allows for the introduction of diverse functionalities and the construction of intricate molecular architectures.

For instance, it is a key starting material in the synthesis of substituted benzothiazoles. ijcrt.orgmdpi.comrsc.org Benzothiazoles are another important class of heterocyclic compounds with applications in pharmaceuticals and materials science. The synthesis often involves the hydrolysis of a 2-aminobenzothiazole (B30445) precursor, which can be prepared from this compound. ijcrt.orgmdpi.comrsc.org

Furthermore, this compound has been utilized in the preparation of benzothiazepine (B8601423) derivatives, which are seven-membered heterocyclic compounds with potential medicinal applications. scirp.orggoogle.com It also plays a role in the synthesis of chimeric fungal luciferins, demonstrating its utility in the development of novel bioluminescent probes. ucl.ac.uk The synthesis of astatinated benzothiazole (B30560) compounds for potential use in targeted alpha therapy also employs this compound as a key intermediate. osti.gov

Overview of Research Trajectories

Current research involving this compound is focused on several key areas. A significant trajectory is the development of new and more efficient synthetic methodologies for the preparation of this compound and its derivatives. ijcrt.orgmdpi.comrsc.org This includes exploring alternative reaction pathways and optimizing existing procedures to improve yields and reduce environmental impact.

Another major research direction is the expansion of its application in the synthesis of novel and functional molecules. This includes the design and synthesis of new phenothiazine, benzothiazole, and benzothiazepine derivatives with tailored electronic, optical, or biological properties. rsc.orgscirp.orggoogle.com Researchers are also exploring its use in the construction of complex natural products and their analogues.

Furthermore, there is growing interest in the coordination chemistry of this compound and its derivatives with various metal ions. researchgate.net The ability of the amino and thiol groups to chelate to metal centers opens up possibilities for the development of new catalysts, sensors, and materials with interesting magnetic or electronic properties. The investigation into its role in the synthesis of molecular motors and fluorescent amino acids further highlights the expanding scope of its utility in cutting-edge chemical research. gla.ac.ukacs.org

Interactive Data Tables

Table 1: Synthesis of 3-Methoxy-10H-phenothiazine

| Reactant 1 | Reactant 2 | Solvent | Product | Yield | Reference |

| This compound | Cyclohexanone (B45756) | Not specified | 3-Methoxy-10H-phenothiazine | 58% | rsc.org |

Table 2: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7H9NOS | alfa-chemistry.comnih.gov |

| Molecular Weight | 155.22 g/mol | nih.gov |

| Boiling Point | 289.7ºC at 760 mmHg | alfa-chemistry.com |

| Flash Point | 129ºC | alfa-chemistry.com |

| Density | 1.209 g/cm³ | alfa-chemistry.com |

| Appearance | Colorless to Yellow to Yellow green powder to crystal | tcichemicals.comtcichemicals.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-amino-5-methoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-9-5-2-3-6(8)7(10)4-5/h2-4,10H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHALDOSHHZPRRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284365 | |

| Record name | 2-amino-5-methoxybenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6274-29-9 | |

| Record name | 2-Amino-5-methoxythiophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6274-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 36967 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006274299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6274-29-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-5-methoxybenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-methoxybenzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 5 Methoxybenzenethiol

Established Synthetic Routes

The most prominently documented method for synthesizing 2-Amino-5-methoxybenzenethiol is through the hydrolysis of its heterocyclic precursor, 6-Methoxybenzo[d]thiazol-2-amine, which is also known as 2-amino-6-methoxybenzothiazole (B104352). rsc.orgasianpubs.orgcdnsciencepub.comosti.govresearchgate.net This process involves the cleavage of the thiazole (B1198619) ring within the precursor molecule to yield the desired aminothiophenol. cdnsciencepub.comijcrt.org

Hydrolysis of 6-Methoxybenzo[d]thiazol-2-amine (2-amino-6-methoxybenzothiazole) Precursors

The hydrolysis of 2-amino-6-methoxybenzothiazole is an effective method for preparing this compound. cdnsciencepub.comosti.gov The reaction proceeds via the cleavage of the five-membered thiazole ring, typically under alkaline conditions. ijcrt.org This standard procedure has been shown to work effectively for 2-amino-6-methoxybenzothiazole. google.com

The successful synthesis of this compound via hydrolysis depends on several key reaction parameters, including the concentration of the base, the solvent system, temperature, and reaction time. Researchers have explored various conditions to optimize this transformation.

Potassium hydroxide (B78521) (KOH) is the base of choice for this hydrolysis. asianpubs.orgcdnsciencepub.comosti.gov The reaction is commonly performed in an aqueous solution of KOH. rsc.orgcdnsciencepub.com Specific concentrations and molar ratios have been reported, including the use of a 5M KOH solution, where 55 mmol of KOH is used for 5.5 mmol of the benzothiazole (B30560) precursor. osti.gov In a larger-scale synthesis, a mixture of 170 g of KOH (approximately 3.0 moles) and 100 g of 2-amino-6-methoxybenzothiazole (0.55 moles) in 500 ml of water has been documented. cdnsciencepub.com

While aqueous solutions are common, alternative solvents have been employed. One study utilized ethylene (B1197577) glycol as the solvent with a 50% potassium hydroxide solution. researchgate.net For starting materials with poor solubility in water, the use of methanol (B129727) or ethanol (B145695) as a solvent in conjunction with microwave heating has been developed as an alternative to conventional heating in aqueous solutions. google.com

Table 1: Solvent and Potassium Hydroxide (KOH) Conditions for Hydrolysis

| Precursor | KOH Concentration / Ratio | Solvent | Heating Method | Source(s) |

|---|---|---|---|---|

| 2-Amino-6-methoxybenzothiazole | 5M (10 eq) | Water | Reflux | osti.gov |

| 2-Amino-6-methoxybenzothiazole | ~5.5 eq (170g KOH to 100g precursor) | Water | Reflux | cdnsciencepub.com |

| 2-Amino-6-methoxybenzothiazole | 50% KOH solution | Ethylene Glycol | Conventional | researchgate.net |

| 2-Amino-6-methoxybenzothiazole | Not specified | Methanol or Ethanol | Microwave | google.com |

| 2-Amino-6-methylbenzothiazole* | 10 eq | Water | Conventional | rsc.org |

Note: A structurally similar, but not identical, precursor.

The temperature and duration of the reaction are critical for driving the hydrolysis to completion. The reaction is typically conducted under reflux. asianpubs.orgcdnsciencepub.comosti.gov Reported reaction times vary significantly, ranging from 7 hours to 24 hours. cdnsciencepub.comosti.gov In some procedures, the reaction is monitored by the cessation of ammonia (B1221849) gas evolution, indicating the completion of the hydrolysis. asianpubs.orgcdnsciencepub.com Specific temperatures, such as 120°C, have also been reported, with reaction times of 18 to 24 hours. rsc.orgresearchgate.net

Table 2: Temperature and Time Parameters for Hydrolysis

| Temperature | Duration | Completion Indicator | Source(s) |

|---|---|---|---|

| Reflux | 24 hours | Not specified | osti.gov |

| Reflux | 7 hours | Ammonia evolution ceased | cdnsciencepub.com |

| Reflux | Not specified | Ammonia evolution ceased | asianpubs.org |

| 120°C | 18 hours | Monitored by TLC | researchgate.net |

| 120°C | 24 hours | Not specified | rsc.org |

Following the alkaline hydrolysis, the reaction mixture is cooled and neutralized to precipitate the this compound product. rsc.orgasianpubs.orgosti.gov Acetic acid is commonly used for this neutralization step. rsc.orgasianpubs.org Researchers have used 5N acetic acid or a 50% aqueous solution of acetic acid to adjust the pH of the filtrate to 6. rsc.orgasianpubs.org Alternatively, concentrated hydrochloric acid (HCl) has also been used to bring the solution to a pH of 6. osti.gov In the synthesis of the precursor, aqueous ammonia has been used for neutralization in a different context. asianpubs.org

Reaction Conditions and Optimization

Herz Method and its Modifications

The Herz reaction, a well-established method for the synthesis of ortho-aminothiophenols, provides a foundational approach for producing this compound. mdpi.com This process involves a series of transformations starting from an appropriate aryl amine.

Aryl Amine Treatment with Sulfur Monochloride

The initial and defining step of the Herz reaction is the treatment of an aryl amine with sulfur monochloride (S₂Cl₂). mdpi.comrsc.org In this reaction, the amine, such as p-anisidine, reacts with an excess of sulfur monochloride, typically in a solvent like acetic acid. mdpi.com This leads to the formation of a heterocyclic intermediate known as a 1,3,2-benzothiazathiolium chloride, commonly referred to as a Herz compound. mdpi.comrsc.org The reaction mechanism involves the electrophilic attack of the sulfur monochloride on the amine, followed by cyclization and concurrent chlorination of the aromatic ring, often at the para-position relative to the original amino group. mdpi.com

Alkaline Hydrolysis of Thiazathiolium Chloride (Herz Compound)

The Herz compound, once formed, is not typically isolated in a pure state but is directly subjected to alkaline hydrolysis. mdpi.comelectronicsandbooks.com Treatment with an aqueous or aqueous-alcoholic alkali solution, such as sodium hydroxide, opens the five-membered thiazathiolium ring. electronicsandbooks.comcdnsciencepub.com This ring-opening step ultimately yields the sodium salt of the corresponding o-aminobenzenethiol. electronicsandbooks.com Subsequent acidification of the reaction mixture precipitates the free 2-aminobenzenethiol.

Limitations for Nitro-Derivatives and Para-Substituted Anilines

A significant limitation of the Herz reaction is its incompatibility with certain substituted anilines. electronicsandbooks.com The reaction conditions are harsh enough to cause the replacement of nitro groups on the aromatic ring with chlorine. electronicsandbooks.com This makes it unsuitable for the direct synthesis of nitro-substituted aminothiols. Furthermore, the reaction often leads to chlorination at the para-position of the aniline (B41778) starting material if it is unsubstituted. mdpi.com However, some para-substituents, such as methoxy (B1213986) and methyl groups, have been reported to withstand replacement during the reaction. electronicsandbooks.com

Reduction of Bis-(o-nitrophenyl) Disulfides

An alternative and widely used method for the synthesis of aminothiols, including this compound, involves the reduction of a corresponding bis-(o-nitrophenyl) disulfide. cdnsciencepub.comijcrt.org This two-step approach begins with the formation of the disulfide, which is then reduced to the desired aminothiol.

Reaction of Halonitrobenzene with Sodium Polysulfide

The first step in this sequence is the synthesis of the bis-(o-nitrophenyl) disulfide intermediate. This is commonly achieved by reacting a suitable halonitrobenzene with sodium polysulfide (Na₂Sₓ). cdnsciencepub.comorgsyn.org For the synthesis of the precursor to this compound, a compound like 2-chloro-4-methoxynitrobenzene would be the starting material. The reaction is typically carried out in an alcoholic solvent, and the resulting disulfide can often be used in the subsequent reduction step without extensive purification. cdnsciencepub.com

Reduction with Zinc and Acid (Acetic or Hydrochloric Acid)

The final step is the reduction of the bis-(o-nitrophenyl) disulfide to the aminothiol. cdnsciencepub.comijcrt.org A common and effective method for this transformation is the use of a reducing agent such as zinc powder in the presence of an acid. cdnsciencepub.comijcrt.orgsciencemadness.org Both acetic acid and hydrochloric acid can be used as the acidic medium. The zinc metal reduces the nitro groups to amino groups and cleaves the disulfide bond to form the zinc salt of the aminothiol. electronicsandbooks.comijcrt.org Subsequent treatment with a base followed by acidification liberates the final product, this compound.

| Starting Material | Reagents | Product |

| p-Anisidine | 1. Sulfur Monochloride (S₂Cl₂) 2. Alkaline Hydrolysis | This compound |

| 2-Chloro-4-methoxynitrobenzene | 1. Sodium Polysulfide (Na₂Sₓ) 2. Zinc (Zn) and Acid (e.g., Acetic Acid) | This compound |

| 2-amino-6-methoxybenzothiazole | Potassium Hydroxide (KOH) in Water, followed by neutralization with Acetic Acid | This compound rsc.org |

Cyclohexanone (B45756) and 2-Aminobenzenethiol Condensation Approach for Phenothiazine (B1677639) Synthesis

A significant application of aminobenzenethiols, including the methoxy-substituted variant, is in the synthesis of phenothiazines. This is achieved through a condensation reaction with cyclohexanones. This method is notable for being a transition-metal-free process, utilizing molecular oxygen as the hydrogen acceptor. researchgate.netrsc.org The reaction proceeds through the formation of an imine intermediate, followed by tautomerization to an enamine, cyclization, and subsequent dehydrogenation to yield the phenothiazine product. researchgate.net

Reagent Ratios

The optimization of reagent ratios is crucial for maximizing the yield of the desired phenothiazine product. In a typical reaction, 2-aminobenzenethiol is reacted with a slight excess of cyclohexanone. researchgate.net For instance, a common ratio involves using 1.5 equivalents of cyclohexanone for every 1 equivalent of 2-aminobenzenethiol. researchgate.net The reaction also benefits from the presence of additives. Studies have shown that the use of benzyl (B1604629) phenyl sulfone and potassium iodide can significantly improve the reaction yield. researchgate.net

Below is a table summarizing the optimized reaction conditions for the synthesis of phenothiazine from 2-aminobenzenethiol and cyclohexanone:

| Reagent/Catalyst | Molar Ratio/Concentration |

| 2-Aminobenzenethiol | 1 equivalent |

| Cyclohexanone | 1.5 equivalents |

| Benzyl phenyl sulfone | 10 mol% |

| Potassium Iodide | 10 mol% |

Solvent and Temperature Optimization

The choice of solvent and reaction temperature are critical parameters that influence the efficiency of the phenothiazine synthesis. Chlorobenzene has been identified as a suitable solvent for this reaction. researchgate.net The reaction is typically carried out at an elevated temperature, with 140°C being found to be optimal. researchgate.net Lowering the temperature to 120°C results in a decreased yield. researchgate.net The reaction is conducted under an oxygen atmosphere to facilitate the dehydrogenation step. researchgate.net

The following table outlines the optimized solvent and temperature conditions:

| Parameter | Condition |

| Solvent | Chlorobenzene |

| Temperature | 140°C |

| Atmosphere | Oxygen |

Purification Methods

Following the completion of the reaction, the resulting phenothiazine product is purified to remove any unreacted starting materials, byproducts, and additives. The standard purification technique involves column chromatography. rsc.org The crude reaction mixture is first concentrated to remove the solvent. The residue is then subjected to column chromatography on neutral aluminum oxide. rsc.org A common eluent system used is a mixture of petroleum ether and ethyl acetate (B1210297). rsc.org

Novel or Emerging Synthetic Approaches

Organic Base-Catalyzed C–S Bond Construction from CO2

A novel and environmentally friendly approach for the synthesis of benzothiazolones involves the use of carbon dioxide (CO2) as a C1 building block. This method focuses on the construction of a C-S bond through the cyclocarbonylation of 2-aminothiophenols. mdpi.com

Cyclocarbonylation of 2-Aminothiophenols with CO2

This process utilizes an organic base as a catalyst to facilitate the reaction between a 2-aminothiophenol (B119425) and CO2. mdpi.comresearchgate.net Among various organic bases tested, 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) has been identified as the most effective catalyst for this transformation. mdpi.com The reaction is typically carried out in a solvent such as 1-methyl-2-pyrrolidinone (B7775990) (NMP) under CO2 pressure at an elevated temperature. mdpi.commdpi.com This method has been successfully applied to a range of substituted 2-aminothiophenols, including those with electron-donating groups like the methoxy group found in this compound. mdpi.comrsc.org The reaction of this compound with CO2 in the presence of DBN and a hydrosilane can lead to the formation of the corresponding benzothiazole. rsc.orgnih.gov

The table below summarizes the optimized conditions for the DBN-catalyzed cyclocarbonylation of 2-aminothiophenols with CO2:

| Parameter | Condition |

| Catalyst | 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) |

| C1 Source | Carbon Dioxide (CO2) |

| Solvent | 1-Methyl-2-pyrrolidinone (NMP) |

| Temperature | 150°C |

| Pressure | 5 MPa of CO2 |

This reaction is believed to proceed through the formation of a carbamate (B1207046) intermediate from the reaction of the organic base with CO2, which then activates the 2-aminothiophenol for the subsequent cyclization. mdpi.com This green chemistry approach offers a promising alternative to traditional methods that may use more hazardous reagents. mdpi.com

Investigation of Various Organic Bases (e.g., DBN)

In the synthesis of benzothiazolones, which starts from 2-aminothiophenols like this compound, various organic bases have been investigated to catalyze the cyclocarbonylation with CO2. mdpi.comresearchgate.net A study systematically compared several organic bases, including 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 1,1,3,3-tetramethylguanidine (B143053) (TMG), and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). mdpi.com Among these, DBN was identified as the most effective catalyst for this transformation, demonstrating superior catalytic activity. mdpi.comresearchgate.net The effectiveness of these bases is linked to their ability to react with CO2 to form a carbamate species, which activates the CO2 for the subsequent cyclization reaction. mdpi.com

Optimization of Reaction Parameters (CO2 Pressure, Temperature, Catalyst Amount, Time)

The reaction conditions for the DBN-catalyzed synthesis of benzothiazolones from 2-aminothiophenols and CO2 have been thoroughly optimized. mdpi.com Key parameters that were studied include CO2 pressure, temperature, catalyst amount, and reaction time.

CO2 Pressure: The optimal pressure was found to be 5 MPa. mdpi.comresearchgate.net While the yield increased with pressure up to this point, higher pressures did not significantly improve the reaction rate and could even slightly decrease efficiency. researchgate.net

Temperature: The reaction temperature was also a critical factor, with studies investigating various temperatures to maximize product yield. mdpi.comias.ac.in

Catalyst Amount: The quantity of the DBN catalyst was optimized to ensure efficient conversion. mdpi.com

Time: The reaction time was varied, with one study noting that extending the time from 12 to 36 hours could increase the product yield to nearly 99%. mdpi.com

The table below summarizes the optimization of reaction parameters for the cyclocarbonylation of a model 2-aminothiophenol.

Table 1: Optimization of Reaction Parameters for DBN-Catalyzed Cyclocarbonylation

| Parameter | Condition Tested | Outcome/Optimal Condition | Reference |

|---|---|---|---|

| Catalyst | TBD, DBU, DBN, TMG, DABCO | DBN showed the best catalytic activity | mdpi.com |

| CO₂ Pressure | Varied pressures | 5 MPa was optimal | mdpi.comresearchgate.net |

| Temperature | Varied from 130 °C to 160 °C | 150 °C was found to be effective | mdpi.com |

| Reaction Time | Varied from 12 h to 36 h | Yield increased with time, reaching ~99% at 36 h | mdpi.com |

| Solvent | DMSO, CH₃CN, DMF, NMP | NMP (1-methyl-2-pyrrolidinone) gave the highest yield | mdpi.com |

Hydrosilane-Promoted Cyclization with CO2

A novel route for synthesizing benzothiazoles from 2-aminothiophenols involves a hydrosilane-promoted cyclization with CO2. rsc.orgresearchgate.net In this method, a 2-aminothiophenol, such as this compound, is reacted with CO2 in the presence of diethylsilane (B7801327) (Et2SiH2) and catalyzed by DBN. rsc.orgresearchgate.net This reaction typically occurs in a solvent like N-methyl-2-pyrrolidinone (NMP) at elevated temperature (e.g., 150°C) and pressure (e.g., 5 MPa). rsc.org The hydrosilane plays a crucial role in the reaction mechanism, promoting the formation of the benzothiazole product while suppressing the production of benzothiazolone byproducts. researchgate.net

Purification and Isolation Techniques

Following synthesis, this compound must be purified to remove byproducts and unreacted starting materials. The literature describes a multi-step approach involving filtration, washing, recrystallization, and chromatography.

Filtration and Washing

The initial step in isolating the crude product involves filtration. tandfonline.comsemanticscholar.org After the synthesis reaction is complete and the product has precipitated, the solid is collected via vacuum filtration. semanticscholar.org This is followed by washing the collected solid, typically with water, to remove residual acids, bases, and other water-soluble impurities. tandfonline.comijcrt.orgsemanticscholar.org

Recrystallization (e.g., from Ethanol, Methanol)

Recrystallization is a common method used to further purify the compound. Solvents mentioned for the recrystallization of this compound and related compounds include methanol and aqueous ethanol solutions. ijcrt.orgscirp.orgambeed.com One procedure specifically details crystallization from methanol to afford the purified product. ijcrt.org Another mentions recrystallization from 70% ethanol. ambeed.com

Column Chromatography (e.g., Silica Gel, N-hexane/CH2Cl2)

For achieving high purity, particularly when the compound is intended for subsequent sensitive reactions, column chromatography is employed. tandfonline.comrsc.org Silica gel is the standard stationary phase used for this purpose. tandfonline.comrsc.orguva.nl Various solvent systems are used as the mobile phase (eluent). Examples from related purifications include mixtures of n-hexane and dichloromethane (B109758) (CH2Cl2), dichloromethane and methanol (CH2Cl2/CH3OH), and hexane (B92381) and ethyl acetate (hexane/EtOAc). tandfonline.comuva.nldoi.org The choice of solvent system is tailored to the specific separation required. For instance, a 70:1 mixture of CH2Cl2 and CH3OH has been used to purify related structures. tandfonline.comtandfonline.com

Solvent Extraction (e.g., Dichloromethane)

Solvent extraction is a critical purification step in the synthesis of this compound and its subsequent derivatives. Dichloromethane (CH₂Cl₂) is frequently employed as the organic solvent for this purpose due to its ability to dissolve a wide range of organic compounds and its immiscibility with aqueous solutions. The process, known as liquid-liquid extraction, separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent like dichloromethane.

Following a chemical reaction, the crude product mixture is often neutralized or treated with an aqueous solution, such as saturated ammonium (B1175870) chloride or sodium bicarbonate, before extraction. google.comucl.ac.ukgoogle.com The entire mixture is then transferred to a separatory funnel, and dichloromethane is added. The funnel is shaken to facilitate the transfer of the desired organic compound from the aqueous layer to the dichloromethane layer. As dichloromethane is denser than water, it forms the bottom layer, which can be easily drained. uomustansiriyah.edu.iqlibretexts.org

This extraction process is commonly repeated multiple times (typically two or three times) with fresh portions of dichloromethane to maximize the recovery of the product from the aqueous phase. google.comgoogle.comrsc.org The combined organic extracts are then washed, often with water or a saturated sodium chloride solution (brine), to remove any remaining water-soluble impurities. rsc.orgtandfonline.comtandfonline.com Finally, the dichloromethane solution is treated with a drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water. google.comgoogle.comrsc.orgtandfonline.com After filtering off the drying agent, the dichloromethane is evaporated under reduced pressure to yield the crude product, which may then be subjected to further purification techniques like column chromatography. rsc.orgtandfonline.com

The following table summarizes the use of dichloromethane extraction in various synthetic procedures involving derivatives of this compound.

Table 1: Research Findings on Dichloromethane Extraction in Syntheses Involving this compound Derivatives

| Reactant(s) | Extraction Details | Washing Step | Drying Agent | Yield | Reference |

|---|---|---|---|---|---|

| This compound, 2-bromomethyl-2-butylhexanoate | The reaction mixture was treated with saturated ammonium chloride solution and extracted three times with dichloromethane. google.comgoogle.com | Not specified | Anhydrous magnesium sulfate | 51% | google.comgoogle.com |

| Product of this compound and acrylic acid derivative | The residue was poured into water and extracted twice with 60 mL of dichloromethane. tandfonline.comtandfonline.com | Washed three times with 60 mL of saturated aqueous NaCl. tandfonline.comtandfonline.com | Anhydrous MgSO₄ | 48-56% | tandfonline.comtandfonline.com |

| Product of this compound and compound 'b' | The reaction mixture was poured into ice-cold water and extracted three times with dichloromethane. rsc.org | Washed with water. rsc.org | Anhydrous Na₂SO₄ | 52% | rsc.org |

| 8-Methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, BBr₃ | The reaction was conducted in dichloromethane; after quenching, the dichloromethane was removed under reduced pressure. tandfonline.comtandfonline.com | Not applicable (solvent removed) | Not applicable | 95% | tandfonline.comtandfonline.com |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of each hydrogen and carbon atom in the structure of 2-Amino-5-methoxybenzenethiol.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the exchangeable protons of the amine and thiol groups. The aromatic region would feature signals for three protons on the benzene (B151609) ring. Their substitution pattern (protons at C-3, C-4, and C-6) would lead to a complex splitting pattern, typically a doublet, a doublet of doublets, and another doublet. The methoxy (–OCH₃) group protons would appear as a sharp singlet, typically in the range of 3.7-3.9 ppm. The amine (–NH₂) protons would likely present as a broad singlet, and the thiol (–SH) proton would also appear as a broad singlet at a characteristic downfield shift.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 6.5 - 7.5 | m (multiplet) |

| Amine (–NH₂) | 3.5 - 5.0 (broad) | s (singlet) |

| Methoxy (–OCH₃) | ~3.8 | s (singlet) |

The ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbon attached to the methoxy group (C-5) and the carbons bonded to the amino (C-2) and thiol (C-1) groups would be significantly influenced by these heteroatoms, resulting in characteristic chemical shifts. The methoxy carbon itself would appear as a single peak around 55-60 ppm. The six aromatic carbons would have signals in the typical range of 110-160 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C–S | 115 - 125 |

| C–N | 140 - 150 |

| C–O | 150 - 160 |

| Aromatic C–H | 110 - 130 |

The choice of deuterated solvent significantly impacts the NMR spectrum, particularly for protons attached to heteroatoms (–NH₂ and –SH). In a non-polar solvent like chloroform-d (B32938) (CDCl₃), these protons undergo rapid exchange, often resulting in broad, less defined signals. In contrast, a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) can form hydrogen bonds with the solute, slowing down the exchange rate. This often allows the –NH₂ and –SH proton signals to be observed as sharper peaks and can even reveal coupling to adjacent protons. The addition of a small amount of deuterium (B1214612) oxide (D₂O) to the NMR sample will cause the –NH₂ and –SH signals to disappear due to proton-deuterium exchange, a standard technique used to confirm their assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for its amine, thiol, ether, and aromatic components.

The N-H stretching of the primary amine group is expected to produce two distinct bands in the 3300-3500 cm⁻¹ region. The S-H stretching vibration of the thiol group typically appears as a weak but sharp band around 2550-2600 cm⁻¹. The C-O stretching of the aryl ether is expected in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N–H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Thiol (S–H) | Stretch | 2550 - 2600 (weak) |

| Aromatic (C–H) | Stretch | 3000 - 3100 |

| Alkyl (C–H) | Stretch (in –OCH₃) | 2850 - 3000 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering insights into its structure. For this compound (C₇H₉NOS), the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion with high precision. The calculated monoisotopic mass for C₇H₉NOS is 155.04048508 Da. nih.gov HRMS analysis would be expected to yield a measured mass that closely matches this theoretical value, confirming the elemental composition. Common fragmentation pathways could involve the loss of a methyl radical (•CH₃) from the methoxy group, or cleavage related to the amine and thiol functionalities.

X-ray Single Crystal Structural Analysis

X-ray crystallography provides the most definitive structural information by determining the precise spatial arrangement of atoms in a crystalline solid. This technique yields detailed data on bond lengths, bond angles, and intermolecular interactions. However, obtaining a single crystal of sufficient quality is a prerequisite for this analysis. A review of the available scientific literature indicates that a single-crystal X-ray diffraction structure for this compound has not been reported.

Chemical Reactivity and Derivatization of 2 Amino 5 Methoxybenzenethiol

Reactions Involving the Thiol Group (-SH)

The thiol group is a prominent feature of 2-Amino-5-methoxybenzenethiol, imparting strong nucleophilic and reducing properties to the molecule. It readily engages in reactions typical of thiols, such as oxidation and nucleophilic substitution.

The thiol group of this compound is susceptible to oxidation, leading to the formation of a disulfide-linked dimer. This reaction involves the coupling of two thiol molecules through the formation of a sulfur-sulfur bond. While various oxidizing agents can facilitate this conversion, it can also occur upon exposure to atmospheric oxygen, a process known as aerial oxidation. This transformation is a common characteristic of thiols, which can be readily oxidized to their corresponding disulfides. nih.gov The formation of disulfide bonds is a critical process in protein chemistry, where it stabilizes the tertiary structure of proteins. researchgate.net A similar principle applies to small molecules like this compound, where the thiol group can be oxidized to form a stable disulfide.

The sulfur atom of the thiol group in this compound is an effective nucleophile. This property allows it to participate in reactions where it attacks electrophilic carbon centers, resulting in the formation of new carbon-sulfur (C-S) bonds. nih.gov This reactivity is fundamental to many of its derivatization and cyclization reactions. For instance, in the synthesis of various sulfur-containing heterocycles, the initial step often involves the nucleophilic attack of the thiol group on a suitable electrophile. mdpi.com This C-S bond formation is a key strategy for constructing complex molecules from simpler precursors.

Reactions Involving the Amino Group (-NH2)

The amino group in this compound also behaves as a nucleophile, although its reactivity can be modulated by the electronic effects of the methoxy (B1213986) and thiol substituents on the aromatic ring. It can react with various electrophiles, such as aldehydes, ketones, and acyl chlorides, to form imines, enamines, and amides, respectively. In the context of heterocyclic synthesis, the amino group's nucleophilicity is crucial for cyclization reactions, where it often attacks an activated carbon atom to close the heterocyclic ring. chemrevlett.commdpi.com For example, in the reaction with α-keto acids, the amino group of ortho-substituted anilines, including aminothiophenols, participates in an intramolecular Michael addition to form various benzo-fused N-heterocycles. organic-chemistry.org

Cyclization Reactions to Form Heterocyclic Systems

The proximate positioning of the amino and thiol groups in this compound makes it an ideal substrate for cyclization reactions to form fused heterocyclic systems. These reactions often utilize the dual nucleophilicity of the molecule to construct benzothiazole (B30560) and benzothiazolone derivatives, which are important scaffolds in medicinal and materials chemistry. chemrevlett.com

A notable and environmentally conscious application of this compound is its use in the synthesis of benzothiazolones through cyclocarbonylation with carbon dioxide (CO2). chemrevlett.com CO2 serves as a renewable, non-toxic, and economical C1 feedstock in this transformation. chemrevlett.com The reaction involves the carbonylative cyclization of 2-aminobenzenethiols with CO2, typically in the presence of a catalyst. chemrevlett.com In 2018, the first example of such a cyclocarbonylation was reported, demonstrating the feasibility of using CO2 for the synthesis of benzothiazolone derivatives. chemrevlett.com This method provides a sustainable pathway to valuable heterocyclic compounds. researchgate.net

| Substrate | Catalyst/Base | Solvent | Temperature (°C) | Pressure (MPa) | Product | Yield (%) |

| 2-Aminothiophenol (B119425) | DBN | NMP | 150 | 5 | Benzothiazolone | Good |

| Substituted 2-Aminothiophenols | Organic Bases | Various | Optimized | Optimized | Substituted Benzothiazolones | Varies |

This table represents generalized conditions for the synthesis of benzothiazolones from 2-aminothiophenols and CO2, as specific data for the 5-methoxy derivative was not detailed in the provided search context. DBN (1,5-diazabicyclo[4.3.0]non-5-ene) and NMP (1-methyl-2-pyrrolidinone) are commonly used. researchgate.net

An innovative route for the synthesis of benzothiazoles from 2-aminothiophenols, including the 5-methoxy derivative, involves a cyclization reaction with CO2 in the presence of a hydrosilane. rsc.org This method utilizes CO2 as a C1 source and a hydrosilane, such as diethylsilane (B7801327) (Et2SiH2), as a reducing agent. rsc.orgrsc.org The reaction is typically catalyzed by an organic base, with 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) showing excellent catalytic activity. researchgate.net This approach successfully produces a range of benzothiazole derivatives in good yields. researchgate.netrsc.org The hydrosilane plays a critical role in the reaction mechanism, promoting the formation of the benzothiazole product while suppressing the formation of benzothiazolone byproducts. researchgate.net

| Substrate | Hydrosilane | Catalyst/Base | Solvent | Temperature (°C) | Pressure (MPa) | Product | Yield (%) |

| 2-Aminothiophenol | Et2SiH2 | DBN | NMP | 150 | 5 | Benzothiazole | 92 |

| This compound | Et2SiH2 | DBN | NMP | 150 | 5 | 6-Methoxybenzothiazole | 85 |

| 2-Amino-5-methylbenzenethiol | Et2SiH2 | DBN | NMP | 150 | 5 | 6-Methylbenzothiazole | 88 |

| 2-Amino-5-bromobenzenethiol | Et2SiH2 | DBN | NMP | 150 | 5 | 6-Bromobenzothiazole | 75 |

Data sourced from studies on the hydrosilane-promoted cyclization of 2-aminothiophenols with CO2. rsc.orgrsc.org

Synthesis of 1,5-Benzothiazepine (B1259763) Derivatives

This compound is a key precursor in the synthesis of various heterocyclic compounds, including the pharmacologically significant 1,5-benzothiazepine core. This scaffold is present in drugs such as diltiazem (B1670644) and is known for its diverse biological activities. The reactivity of the thiol and amino groups in this compound allows for cyclization reactions with various bifunctional reactants to form the seven-membered thiazepine ring.

Reaction with Acrylic Acid to form 8-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

The reaction between this compound and acrylic acid is a direct method for synthesizing 8-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one. This reaction proceeds through a tandem sequence involving a Michael addition followed by an intramolecular cyclization. Initially, the nucleophilic thiol group of this compound attacks the β-carbon of acrylic acid. Subsequently, the amino group undergoes a condensation reaction with the carboxylic acid group, leading to the formation of the seven-membered heterocyclic ring. researchgate.net

This synthetic route is an efficient way to construct the benzothiazepinone core. The reaction conditions can be optimized to favor the formation of the desired product over potential side products, such as N-{2-[(2-carboxyethyl)sulfanyl]-4-methoxyphenyl}-β-alanine. researchgate.net

| Reactant 1 | Reactant 2 | Product | Key Reaction Steps |

| This compound | Acrylic Acid | 8-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | 1. Thio-Michael Addition2. Intramolecular Amide Cyclization |

Reaction with Chalcones (e.g., 1-(2-furyl)-3-(3,4-dimethoxyphenyl)-2-propenone)

Chalcones, or 1,3-diaryl-2-propen-1-ones, are excellent substrates for the synthesis of 2,4-disubstituted-1,5-benzothiazepine derivatives. The reaction of this compound with a chalcone, such as 1-(2-furyl)-3-(3,4-dimethoxyphenyl)-2-propenone, involves a conjugate addition of the thiol group to the α,β-unsaturated carbonyl system. This is followed by an intramolecular cyclocondensation between the amino group and the carbonyl group of the chalcone. nih.gov The use of various catalysts, such as ferrous sulfate (B86663) or zinc acetate (B1210297), can facilitate this reaction, often providing good to excellent yields. nih.gov Microwave irradiation has also been employed to accelerate the synthesis. nih.gov

| Reactant 1 | Reactant 2 Example | Product Class | Reaction Conditions Example |

| This compound | 1-(2-furyl)-3-(3,4-dimethoxyphenyl)-2-propenone | 2-(2-furyl)-4-(3,4-dimethoxyphenyl)-8-methoxy-2,3-dihydro-1,5-benzothiazepine | Catalytic amount of zinc acetate, microwave irradiation for 2-3 minutes. nih.gov |

Reaction with 2-Benzylidine-1,3-indanediones via Thio-Michael Addition and Intramolecular Imine Formation

The reaction of this compound with 2-benzylidine-1,3-indanediones provides a pathway to complex, fused heterocyclic systems. This condensation can yield both 1,4-benzothiazine and 1,5-benzothiazepine derivatives. researchgate.net The formation of the 1,5-benzothiazepine product proceeds via a Thio-Michael addition, where the thiol group adds to the exocyclic double bond of the 2-benzylidine-1,3-indanedione. This is followed by an intramolecular cyclization and dehydration between the aniline (B41778) nitrogen and one of the indanedione carbonyl groups, resulting in an imine linkage and the formation of an indano[2,3-b] southern.edunih.govbenzo-2,5-dihydrothiazepine structure. researchgate.net The reaction conditions, including the choice of acid catalyst and solvent, can influence the regioselectivity of the initial nucleophilic attack and thus the final product distribution. researchgate.net

| Reactant 1 | Reactant 2 | Product | Key Reaction Steps |

| This compound | 2-Benzylidine-1,3-indanedione | Indano[2,3-b] southern.edunih.govbenzo-2,5-dihydrothiazepine derivative | 1. Thio-Michael Addition2. Intramolecular Cyclization (Imine Formation) |

Synthesis of Diltiazem Analogs and Related Cardiovascular Drugs

This compound serves as a crucial building block for the synthesis of analogs of Diltiazem, a potent calcium channel blocker used in the management of cardiovascular diseases. southern.edunih.gov The core structure of Diltiazem is a 1,5-benzothiazepin-4(5H)-one. In a common synthetic approach, 2-aminothiophenols are reacted with α,β-epoxy esters. chemicalbook.com For instance, the reaction of this compound with a methyl ester of 3-(4-methoxyphenyl)glycidic acid would lead to the opening of the epoxide ring by the thiol. chemicalbook.com Subsequent intramolecular cyclization between the amino group and the ester forms the seven-membered benzothiazepinone ring, a key intermediate for Diltiazem analogs. chemicalbook.comsouthern.edu These analogs are then evaluated for their pharmacological activity as calcium channel blockers. nih.gov

| Precursor | Key Reagent Example | Core Structure Formed | Therapeutic Class |

| This compound | Methyl 3-(4-methoxyphenyl)glycidate | 8-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | Calcium Channel Blockers nih.gov |

Synthesis of 1,4-Benzothiazine Derivatives

The synthesis of 1,4-benzothiazines from this compound involves the reaction with compounds that can provide a two-carbon unit to form the six-membered thiazine (B8601807) ring. A common and effective method is the cyclocondensation with α-haloketones or 1,3-dicarbonyl compounds. cbijournal.comcuestionesdefisioterapia.com For example, the reaction with a 1,3-dicarbonyl compound in a solvent like dimethylsulfoxide (DMSO) can lead to the formation of 2,3-disubstituted 1,4-benzothiazines through an oxidative cyclocondensation process. cbijournal.com Alternative methods include reactions with acetylenic esters or maleic anhydride, which provide different substitution patterns on the resulting 1,4-benzothiazine ring system. nih.govcbijournal.com These synthetic strategies are versatile and allow for the creation of a library of 1,4-benzothiazine derivatives for various applications. researchgate.net

| Reactant 1 | Reactant 2 Example | Product Class | Catalyst/Solvent Example |

| This compound | 1,3-Dicarbonyl Compounds (e.g., Acetylacetone) | 2,3-Disubstituted-1,4-benzothiazines | Dimethylsulfoxide (DMSO) cbijournal.com |

| This compound | α-Cyano-α-alkoxycarbonyl epoxides | 3-Hydroxy-2-aryl-1,4-benzothiazine-3-carboxylates | Acetonitrile researchgate.net |

Synthesis of Phenothiazine (B1677639) Derivatives (e.g., 3-Methoxy-10H-phenothiazine)

Phenothiazines are another important class of sulfur and nitrogen-containing heterocycles that can be synthesized from this compound. A notable method for synthesizing 3-Methoxy-10H-phenothiazine involves a transition-metal-free reaction with cyclohexanone (B45756). rsc.org In this process, this compound reacts with cyclohexanone under specific conditions, leading to a cyclization and aromatization sequence that forms the tricyclic phenothiazine core. The reaction is typically purified using column chromatography to yield the final product. rsc.org This approach provides a direct route to substituted phenothiazines, which are valuable scaffolds in medicinal chemistry and materials science.

| Reactant 1 | Reactant 2 | Product | Yield |

| This compound | Cyclohexanone | 3-Methoxy-10H-phenothiazine | 58% rsc.org |

Formation of Triazolo[4,3-d]rsc.orgnih.govthiazepine Systems

The synthesis of fused triazole systems often involves multi-step sequences starting from aminothiophenols. While the specific "Triazolo[4,3-d] rsc.orgnih.govthiazepine" system is not described in standard literature, a plausible synthetic route can be extrapolated from established reactions for similar fused heterocycles. One common strategy involves the initial conversion of an aminothiophenol to a 2-aminobenzothiazole (B30445) derivative. The resulting amidine moiety within the 2-aminobenzothiazole can then undergo annulation reactions with appropriate bifunctional electrophiles to build additional fused rings. nih.gov

Alternatively, a pathway to a fused triazole ring can begin with the reaction of this compound with carbon disulfide in a basic medium, followed by treatment with hydrazine (B178648) hydrate. This sequence typically yields a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. growingscience.com This triazole-thiol intermediate is a key building block that can be cyclized with various reagents, such as carboxylic acids or acyl chlorides, to form fused ring systems like triazolo[3,4-b] rsc.orgnih.govresearchgate.netthiadiazoles. growingscience.com The formation of a seven-membered thiazepine ring would require subsequent reaction with a reagent containing a suitable carbon chain, such as an α,β-unsaturated ketone or a dihaloalkane, to achieve the final fused polycyclic structure.

Synthesis of Fluorinated Thiazoles

The synthesis of thiazole (B1198619) derivatives from this compound can be achieved through well-established methods, with fluorine incorporation accomplished by using fluorinated starting materials. A primary method for forming a fused thiazole ring (a benzothiazole) is the condensation of a 2-aminothiophenol with an aldehyde, ketone, or carboxylic acid. mdpi.comnih.govmdpi.com

To produce a fluorinated derivative, this compound could be reacted with a fluorinated aldehyde, such as 4-fluorobenzaldehyde. This reaction typically proceeds by forming an intermediate Schiff base (iminothiophenol), which then undergoes intramolecular cyclization and subsequent oxidation to yield the stable aromatic benzothiazole ring. nih.gov The reaction can be promoted by various catalysts and conditions, ranging from acidic media to the use of oxidizing agents like hydrogen peroxide or simply air in a suitable solvent like DMSO. mdpi.commdpi.com

A representative reaction is outlined in the table below, based on general procedures for benzothiazole synthesis.

Table 1: Representative Synthesis of a Fluorinated Benzothiazole

| Reactant A | Reactant B | Catalyst/Solvent | Product |

|---|---|---|---|

| This compound | 4-Fluorobenzaldehyde | H₂O₂/HCl in Ethanol (B145695) | 2-(4-Fluorophenyl)-5-methoxybenzothiazole |

Metal Complexation Studies

This compound acts as an effective chelating agent for various metal ions, coordinating through the sulfur and nitrogen atoms of the thiol and amino groups, respectively, to form stable five-membered rings.

Formation of Bivalent Metal Complexes

This compound readily forms complexes with a range of bivalent transition metal cations. Studies have demonstrated the formation of complexes with metal ions such as Copper(II), Nickel(II), Cobalt(II), Manganese(II), and Zinc(II). The formation of these complexes can be carried out in a mixed solvent system, such as an acetone-water mixture, to ensure the solubility of the ligand and the metal salts. The coordination of the metal ion to the ligand is typically studied using potentiometric (pH) titration techniques.

Determination of Stability Constants

The stability of the metal complexes formed with this compound has been quantitatively determined using the Irving and Rossotti pH titration technique. nih.gov This method allows for the calculation of successive stability constants (log K₁ and log K₂) of the metal-ligand complexes in solution at a constant temperature and ionic strength. nih.gov

The stability constants provide insight into the strength of the interaction between the metal ion and the ligand. Research conducted in a 60% (v/v) acetone-water mixture at 25 ± 0.1°C and a constant ionic strength (μ = 0.1 M NaCl) has yielded these values. nih.gov The data generally follow the expected trend for high-spin octahedral complexes.

Table 2: Successive Stability Constants of Bivalent Metal Complexes with this compound

| Metal Ion | log K₁ | log K₂ |

|---|---|---|

| Cu(II) | 9.05 | 8.15 |

| Ni(II) | 7.20 | 6.35 |

| Co(II) | 6.80 | 6.00 |

| Mn(II) | 6.25 | 5.50 |

| Zn(II) | 6.50 | 5.75 |

Data sourced from studies conducted in 60% (v/v) acetone-water at 25°C and μ = 0.1 M NaCl. nih.gov

Computational Chemistry and Theoretical Investigations

Molecular Docking Studies and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed to understand the interaction between a ligand and its protein target at the molecular level. For derivatives of 2-Amino-5-methoxybenzenethiol, docking studies have been instrumental in elucidating their binding modes with various biological targets, often correlating computational findings with experimental results.

For instance, a series of 2-amino-3,4,5-trimethoxyaroylindole derivatives, synthesized using precursors related to the aminobenzenethiol scaffold, were evaluated as anticancer agents. nih.gov Molecular modeling studies showed that these compounds have a structural alignment similar to colchicine (B1669291) within the tubulin protein (PDB code: 1SA0). nih.gov The docking analysis revealed specific hydrogen bond interactions, such as between the para position of the 3,4,5-trimethoxyphenyl ring and the amino acid residue CYS 241, and between the N-H of the indole (B1671886) ring and VAL 315 of the receptor. nih.gov

In another study, benzothiazole (B30560) analogues derived from substituted aminothiophenols were designed to target the dopamine (B1211576) D4 receptor (D4R). researchgate.net In silico docking studies were used to guide the design of an extended library of these compounds, modifying aspects like the arylpiperazine/arylpiperidine substitutions. nih.gov These computational predictions helped in identifying compounds with high binding affinity and selectivity for D4R over other dopamine receptors like D2R and D3R. researchgate.netacs.org

Similarly, juglone (B1673114) derivatives synthesized for dual antiplatelet and anticancer activity were subjected to molecular docking to understand their interaction with Protein Disulfide Isomerase (PDI). The docking results indicated that amino acid residues such as Gln243, Phe440, and Leu443 are crucial for the compound-protein interaction. nih.gov

These studies highlight the power of molecular docking in rationalizing the biological activity of complex molecules derived from this compound and in guiding the design of more potent and selective therapeutic agents.

Prediction of ADME Properties (Absorption, Distribution, Metabolism, Excretion)

The pharmacokinetic profile of a drug candidate, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), is a critical factor in its potential success. Computational methods are frequently used in the early stages of drug discovery to predict these properties, helping to identify compounds with favorable drug-like characteristics.

For derivatives of this compound, ADME properties are often calculated to assess their potential as orally bioavailable drugs. tandfonline.com A computational study on a series of 8-alkoxy-4,5-dihydrobenzo[b] tandfonline.comresearchgate.nettriazolo[4,3-d] tandfonline.comthiazepine derivatives, which are synthesized from this compound, involved the prediction of several ADME parameters. tandfonline.comtandfonline.com These calculations were performed using online toolkits like Molinspiration. tandfonline.com

Key properties calculated include:

miLog P: An estimate of the octanol-water partition coefficient, which is a measure of a molecule's lipophilicity.

Polar Surface Area (PSA): The sum of the surfaces of polar atoms in a molecule, which correlates with drug transport properties.

Number of Rotatable Bonds: This influences conformational flexibility and bioavailability.

Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. tandfonline.comnih.gov

Percentage of Absorption (%ABS): Calculated from the PSA using the formula: %ABS = 109 – (0.345 × PSA). tandfonline.comtandfonline.com

In one study, all synthesized 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives were found to comply with Lipinski's rule of five, indicating good drug-likeness. nih.gov Furthermore, they also followed Veber's rule (related to the number of rotatable bonds and PSA), suggesting good intestinal absorption and bioavailability. nih.gov For these compounds, the predicted absorption percentages were high, with most showing over 70% absorption. nih.gov

These in silico predictions are invaluable for prioritizing which synthesized compounds should proceed to more intensive and costly experimental testing.

Table 1: Predicted ADME Properties for Selected Derivative Classes Data is generalized from findings in cited literature and represents typical parameters evaluated for derivatives of this compound.

| Derivative Class | Key ADME Parameters Evaluated | General Findings | Reference |

|---|---|---|---|

| 8-alkoxy-4,5-dihydrobenzo[b] tandfonline.comresearchgate.nettriazolo[4,3-d] tandfonline.comthiazepines | miLog P, PSA, %ABS, Lipinski's Rule | Compounds generally showed favorable predicted pharmacokinetic properties, supporting their potential as antiepileptic agents. | tandfonline.comtandfonline.com |

| 2-hydroxy benzothiazole-based 1,3,4-oxadiazoles | Lipinski's Rule, Veber's Rule, %ABS | All compounds complied with Lipinski's and Veber's rules, with most showing >70% predicted absorption, indicating good drug-likeness and bioavailability. | nih.gov |

Toxicity Risks Prediction and Drug-Score Calculation

For derivatives of this compound, toxicity risks and drug-scores are calculated using computational tools like the Osiris Property Calculator. tandfonline.comtandfonline.com This software predicts potential risks such as mutagenicity, tumorigenicity, irritant effects, and reproductive toxicity based on the chemical structure of the compound.

In a study of 8-alkoxy-4,5-dihydrobenzo[b] tandfonline.comresearchgate.nettriazolo[4,3-d] tandfonline.comthiazepine derivatives, the computational analysis included toxicity risk prediction and drug-score calculation for all synthesized compounds. tandfonline.com The results of these predictions supported the potential of this group of compounds as promising antiepileptic agents, suggesting an acceptable in silico toxicity profile. tandfonline.com

Table 2: In Silico Toxicity and Drug-Score Assessment This table illustrates the types of computational toxicity assessments performed on derivatives synthesized from this compound.

| Derivative Class | Computational Tool Used | Parameters Assessed | General Outcome | Reference |

|---|---|---|---|---|

| 8-alkoxy-4,5-dihydrobenzo[b] tandfonline.comresearchgate.nettriazolo[4,3-d] tandfonline.comthiazepines | Osiris Property Calculator | Mutagenicity, Tumorigenicity, Irritant Effects, Reproductive Effects, Drug-Score | The computational results supported the potential of the compounds as promising drug candidates with acceptable predicted toxicity profiles. | tandfonline.comtandfonline.com |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various electronic properties.

For molecules related to this compound, DFT calculations have been employed to understand their fundamental properties. For example, DFT has been used to study the electronic and structural properties of aromatic thiols when they act as capping agents for quantum dots. researchgate.net Such studies show that aromatic thiol ligands can cause significant structural distortions and alter the electronic properties of the materials they bind to. researchgate.net

In the context of organic metal chalcogenides, DFT calculations were performed to optimize the geometry of crystal structures and calculate their electronic band gaps. nih.gov These calculations, using methods like the Perdew–Burke–Ernzerhof (PBE) exchange-correlation functional, are crucial for understanding and predicting the material's electronic behavior. nih.gov

Furthermore, DFT calculations at the B3LYP/6-31+G* level of theory have been used to estimate the aqueous pKa values of a wide range of thiols. researchgate.nettandfonline.com Understanding the acidity of the thiol group is essential as the ionization state of a compound significantly influences its biological activity, solubility, and reactivity. tandfonline.com These theoretical approaches have shown strong correlations with experimental acidity values. researchgate.net

Electronic Property Analysis

The electronic properties of this compound are dictated by the interplay of its three functional groups: the electron-donating amino (-NH2) and methoxy (B1213986) (-OCH3) groups, and the thiol (-SH) group, all attached to a benzene (B151609) ring. The amino and methoxy groups are strong activating groups that increase the electron density of the aromatic ring through resonance, making it more susceptible to electrophilic substitution. The thiol group also influences the electronic landscape of the molecule.

Theoretical studies on related molecules provide insight into these properties. For example, analysis of thiochroman-4-one (B147511) derivatives with a methoxy group showed that the position of this electron-donating group significantly affects the distribution and energy levels of the Highest Occupied Molecular Orbital (HOMO) and other frontier orbitals. acs.org However, the Lowest Unoccupied Molecular Orbital (LUMO) is less affected by the substituent's position. acs.org This modulation of the frontier orbitals directly impacts the molecule's electronic transitions and, consequently, its photophysical properties like absorption and emission wavelengths. acs.org

In studies of aromatic thiols as capping agents for quantum dots, it was found that the ligands stabilize the LUMOs and can either stabilize or destabilize the HOMOs, leading to a general decrease in the HOMO-LUMO gap for the capped structures. researchgate.net This tuning of the electronic gap is a key aspect of materials science applications.

The electron-donating nature of the methoxy group in derivatives of this compound has also been noted in structure-activity relationship studies of benzothiazoles, where it can influence the binding affinity and efficacy of the compounds at biological targets. nih.gov

Conformational Analysis and Molecular Dynamics

The three-dimensional shape (conformation) of a molecule is critical to its biological function, as it determines how well it can fit into the binding site of a protein. Conformational analysis involves identifying the stable low-energy conformations of a molecule. Molecular dynamics (MD) simulations build upon this by simulating the movement of atoms and molecules over time, providing a dynamic picture of the molecule's flexibility and interactions with its environment.

While specific conformational analysis or MD simulation studies on this compound itself are not prominent in the literature, these techniques are implicitly crucial for the molecular docking studies performed on its derivatives. For docking to be accurate, a proper exploration of the ligand's conformational space is necessary to find the optimal binding pose.

For example, the number of rotatable bonds, a parameter calculated in ADME predictions, gives a simple indication of a molecule's conformational flexibility. tandfonline.com Molecules with many rotatable bonds can adopt a wide range of conformations, which can be an advantage for binding but may also come with an entropic penalty.

In more advanced studies, such as those involving the design of benzothiazepine (B8601423) derivatives, understanding the conformational changes upon binding to a target like the ryanodine (B192298) receptor (RyR2) is key to explaining their mechanism of action. nih.gov Although not explicitly detailed as a standalone analysis for the starting material, conformational properties are a cornerstone of the computational investigations performed on the larger, biologically active molecules synthesized from it.

Applications in Medicinal Chemistry Research

Development of Pharmacologically Active Derivatives

The inherent reactivity of the amino and thiol groups in 2-amino-5-methoxybenzenethiol allows for its incorporation into complex molecular structures, primarily benzothiazepine (B8601423) and benzothiazole (B30560) systems. These structures form the core of various pharmacologically active derivatives.

Derivatives of this compound have been systematically developed and evaluated for their potential in managing seizures. Research has focused on creating novel heterocyclic systems that incorporate this key structural motif.

One significant area of investigation involves the synthesis of 8-alkoxy-4,5-dihydrobenzo[b] asianpubs.orgresearchgate.nettandfonline.comtriazolo[4,3-d] asianpubs.orgtandfonline.comthiazepine derivatives. tandfonline.comtandfonline.com The synthesis process begins with the hydrolysis of 6-methoxybenzo[d]thiazol-2-amine to produce this compound, which is an unstable intermediate that is immediately used in the subsequent reaction steps. tandfonline.comtandfonline.com This intermediate is then used to construct the core benzothiazepine structure, which is further modified to create a library of derivatives. tandfonline.com

These compounds were evaluated for anticonvulsant efficacy using the maximal electroshock (MES) test, a standard screening model. tandfonline.com All synthesized compounds in the series demonstrated activity in the MES screens. tandfonline.com Notably, compound 7j emerged as a highly promising candidate, exhibiting a median effective dose (ED₅₀) of 26.3 mg/kg and a protective index (PI) of 12.6, indicating a favorable balance between efficacy and acute toxicity. tandfonline.com The rapid onset and short duration of action for these compounds suggest potential mechanisms involving the inhibition of voltage-gated ion channels and the modulation of GABAergic activity. tandfonline.com

| Compound | Dose (mg/kg) | Protection (0.5 h) | ED₅₀ (mg/kg) |

| 6d | 30 | 2/3 Mice | - |

| 6g | 30 | 2/3 Mice | - |

| 7c | 30 | 2/3 Mice | - |

| 7j | 30 | 2/3 Mice | 26.3 |

Data sourced from studies on 8-alkoxy-4,5-dihydrobenzo[b] asianpubs.orgresearchgate.nettandfonline.comtriazolo[4,3-d] asianpubs.orgtandfonline.comthiazepine derivatives. tandfonline.com

The 1,5-benzothiazepine (B1259763) nucleus, synthesized from this compound, has been a foundation for developing agents with antimicrobial properties. In one study, a series of 8-substituted-2,5-dihydro-4-(2-furyl)-2-(3,4-dimethoxyphenyl)-1,5-benzothiazepines were created, including a derivative where the 8-position substituent was methoxy (B1213986) (compound 5e), derived from this compound. asianpubs.org

These compounds were screened for their activity against various pathogens. The methoxy derivative (5e) demonstrated the highest antifungal activity within its series against Candida albicans. asianpubs.org It also exhibited better antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa compared to other halogenated or alkylated derivatives in the same study. asianpubs.org This has led to the presumption that the methoxyl group may act as a pharmacophore, with research observing that a higher number of methoxyl groups can correlate with maximum antifungal activity. asianpubs.org

| Compound | Staphylococcus aureus (Zone of Inhibition, mm) | Pseudomonas aeruginosa (Zone of Inhibition, mm) | Candida albicans (Zone of Inhibition, mm) |

| 5e (Methoxy derivative) | 20 | 16 | 12 |

Antimicrobial activity data for 8-methoxy-2,5-dihydro-4-(2-furyl)-2-(3,4-dimethoxyphenyl)-1,5-benzothiazepine. asianpubs.org

The 1,5-benzothiazepine class of compounds, which are directly synthesized from 2-aminobenzenethiol precursors, are recognized as important cardiovascular drugs. asianpubs.org Well-established medications such as diltiazem (B1670644) feature a methoxyphenyl group as a key substituent on the 1,5-benzothiazepine nucleus, highlighting the importance of this structural element for cardiovascular activity. asianpubs.org

Research into other heterocyclic derivatives of 2-aminobenzenethiols has confirmed that this class of compounds is actively investigated for antihypertensive and vasodilating properties. ijcrt.orgasianpubs.org The presence of the methoxy group, as seen in derivatives of this compound, is a recurring theme in the design of pharmacologically active benzothiazepines targeting the cardiovascular system. asianpubs.org

Derivatives of this compound have shown potential as anticancer agents. In one study, novel benzothiazepine derivatives were synthesized by reacting substituted 2-aminobenzenethiols, including this compound, with 2-benzylidine-1,3-indanedione. researchgate.netscirp.org The resulting compounds were then evaluated for their in vitro antitumor activity against a panel of human cancer cell lines. researchgate.net

The screening panel included:

Glioblastoma (U-251)

Prostatic adenocarcinoma (PC-3)

Chronic myelogenous leukemia (K-562)

Colorectal adenocarcinoma (HCT-15)

Mammary adenocarcinoma (MCF-7)

Small cell lung cancer (SKLU) researchgate.net

The study found that certain thiazine (B8601807) and thiazepine derivatives demonstrated compelling antitumor effects against the K-562 and HCT-15 cell lines. researchgate.net The structural analogue 'zimet', a benzopyranobenzodiazepine which also contains two methoxy groups, is known for its antineoplastic activity against diseases such as leukemia and certain carcinomas, further suggesting the potential role of the methoxy-substituted scaffold in cancer therapy. asianpubs.org

| Derivative Class | Starting Material | Tested Cancer Cell Lines |

| Benzothiazepines | This compound | U-251, PC-3, K-562, HCT-15, MCF-7, SKLU |

Summary of in vitro antitumor screening of benzothiazepine derivatives. researchgate.net

The benzenethiol (B1682325) pharmacophore is associated with a range of biological activities, including analgesic properties. ijcrt.org Specifically, 1,5-benzothiazepines derived from precursors like this compound have been reported in the literature to possess analgesic activity. asianpubs.org

In the realm of anti-inflammatory research, derivatives containing a benzothiazole ring, which can be synthesized from this compound, have shown notable effects. google.com One patent describes novel difluoroacetic acid derivatives with a benzothiazole component that exhibit anti-inflammatory action through the inhibition of key inflammatory mediators like COX-2, IL-1β, and TNF-α. google.com Furthermore, other research has explored derivatives of this compound as potential inhibitors of Vascular Adhesion Protein-1 (VAP-1), a target for treating inflammatory diseases. google.com

The versatile benzothiazepine scaffold, derivable from this compound, has been explored for its interaction with various neurological targets. While direct evidence for serotonin (B10506) antagonism by simple derivatives of this compound is limited in the provided sources, related complex chemical systems have been investigated for this purpose. For instance, research into aminoalkylbenzothiazepine derivatives has led to investigations of related structures for different therapeutic applications. google.com Within this broader area of research, prior art cited in patent literature includes the development of sulfonamide derivatives of benzothiazepines specifically designed as serotonin receptor antagonists and reuptake inhibitors. google.com This suggests that the core benzothiazepine structure, accessible from this compound, is considered a viable scaffold for modulating the serotonin system.

Structure-Activity Relationship (SAR) Studies of Derivatives

The core structure of this compound is a valuable starting point for the synthesis of extensive compound libraries, which are essential for conducting structure-activity relationship (SAR) studies. These studies are fundamental in medicinal chemistry for identifying the key structural features of a molecule that are responsible for its biological activity. By systematically modifying the scaffold of this compound, researchers can optimize the potency, selectivity, and pharmacokinetic properties of new drug candidates.

A significant area of research involves the synthesis of benzothiazepine derivatives. scirp.orgresearchgate.net For instance, this compound can be reacted with 2-benzylidine-1,3-indanedione to produce 5,11-dihydro-8-methoxy-11-phenyl-12H-benzo[b]indeno[1,2-e] scirp.orgtandfonline.comthiazepin-12-one. scirp.orgscirp.org The methoxy group at the 8-position, derived from the starting thiol, is a key modification in the exploration of these derivatives for potential antimalarial applications. scirp.orgscirp.org

Similarly, this thiol is a precursor for anticonvulsant agents. tandfonline.comtandfonline.com It can be hydrolyzed from 6-methoxybenzo[d]thiazol-2-amine and then treated with acrylic acid to form 8-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one. tandfonline.comtandfonline.com Further modifications of the alkoxy group at this position have been a central focus of SAR studies to enhance anticonvulsant activity. Research has shown that the nature of the alkoxy chain significantly influences the compound's efficacy in animal models of epilepsy. tandfonline.com

Table 1: SAR of this compound Derivatives in Anticonvulsant and Antimalarial Research

| Starting Material | Resulting Scaffold | Modification | Therapeutic Target/Activity | Research Finding | Citation |

|---|---|---|---|---|---|

| This compound | Benzothiazepine | Methoxy group at 8-position | Antimalarial | The methoxy substitution is a key structural feature in novel analogs being investigated. | scirp.orgscirp.org |

| This compound | Benzothiazepine | Alkoxy group at 8-position | Anticonvulsant | The length and nature of the alkoxy chain are critical for anticonvulsant potency and a favorable neurotoxicity profile. | tandfonline.comtandfonline.com |